[2-(4-Ethylphenyl)-7,8-dimethylquinolin-4-yl](morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an ethylphenyl group, dimethyl substitutions, and a morpholine carbonyl group attached to a quinoline core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE include other quinoline derivatives with different substituents, such as:
- 2-(4-METHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE
- 2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(PIPERIDINE-4-CARBONYL)QUINOLINE
Uniqueness
The uniqueness of 2-(4-ETHYLPHENYL)-7,8-DIMETHYL-4-(MORPHOLINE-4-CARBONYL)QUINOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26N2O2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-7,8-dimethylquinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C24H26N2O2/c1-4-18-6-8-19(9-7-18)22-15-21(24(27)26-11-13-28-14-12-26)20-10-5-16(2)17(3)23(20)25-22/h5-10,15H,4,11-14H2,1-3H3 |
InChI Key |
SXKMDGPYAXKOPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.